Glyvenol

Description

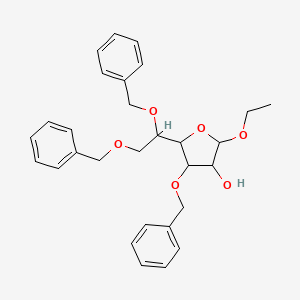

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-[1,2-bis(phenylmethoxy)ethyl]-2-ethoxy-4-phenylmethoxyoxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34O6/c1-2-32-29-26(30)28(34-20-24-16-10-5-11-17-24)27(35-29)25(33-19-23-14-8-4-9-15-23)21-31-18-22-12-6-3-7-13-22/h3-17,25-30H,2,18-21H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULLNJSBQMBKOJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1C(C(C(O1)C(COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of Glyvenol (Tribenoside) in the Vascular Endothelium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyvenol®, with the active ingredient tribenoside (B1681376), is a therapeutic agent employed in the management of vascular disorders, primarily chronic venous insufficiency and hemorrhoids. Its efficacy is attributed to a multi-faceted mechanism of action targeting the vascular endothelium. This technical guide provides a comprehensive overview of the core molecular mechanisms of tribenoside, focusing on its anti-inflammatory, venotonic, and wound-healing properties. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of key pathways and processes to support further research and drug development efforts.

Core Mechanisms of Action

Tribenoside exerts its therapeutic effects on the vascular endothelium through three primary pathways:

-

Anti-inflammatory Effects: Tribenoside mitigates inflammation by inhibiting the release and activity of key inflammatory mediators.

-

Venotonic Effects: It improves vascular tone and reduces capillary permeability, thereby decreasing edema and improving microcirculation.

-

Wound Healing and Basement Membrane Repair: Tribenoside promotes the restoration of the endothelial basement membrane, a critical component of vascular integrity.

Anti-inflammatory Effects

Tribenoside demonstrates significant anti-inflammatory properties by modulating the release of several key mediators involved in the inflammatory cascade. While the precise quantitative inhibition (IC50 values) of histamine (B1213489), bradykinin, and serotonin (B10506) release by tribenoside in endothelial cells is not extensively detailed in publicly available literature, its inhibitory action on prostaglandin (B15479496) synthesis is a recognized component of its anti-inflammatory mechanism.

Inhibition of Prostaglandin Synthesis

Prostaglandins are lipid compounds that play a crucial role in inflammation, pain, and fever. Tribenoside is understood to inhibit the synthesis of prostaglandins, contributing to its analgesic and anti-inflammatory effects.

Logical Relationship: Prostaglandin Synthesis Inhibition

Caption: Inhibition of prostaglandin synthesis by this compound.

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of a compound like tribenoside on COX-1 and COX-2 enzymes.

Objective: To determine the IC50 values of tribenoside for COX-1 and COX-2.

Materials:

-

Purified ovine or human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Heme (cofactor)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Test compound (tribenoside) dissolved in a suitable solvent (e.g., DMSO)

-

Enzyme Immunoassay (EIA) kit for prostaglandin E2 (PGE2) or other relevant prostaglandins

-

Microplate reader

Procedure:

-

Enzyme Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes in the reaction buffer.

-

Reaction Mixture: In a 96-well plate, combine the reaction buffer, heme cofactor, and the respective COX enzyme.

-

Inhibitor Addition: Add various concentrations of tribenoside or vehicle control to the wells. Incubate for a predetermined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

-

Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.

-

Reaction Termination: After a specific incubation period (e.g., 2 minutes), stop the reaction by adding a stopping agent (e.g., stannous chloride).

-

Quantification of Prostaglandin Production: Measure the amount of PGE2 produced using a specific EIA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition of PGE2 production for each tribenoside concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the tribenoside concentration and fitting the data to a suitable dose-response curve.

Venotonic Effects

A key aspect of this compound's mechanism of action is its ability to improve vascular tone and reduce capillary hyperpermeability, which are crucial for alleviating symptoms of venous insufficiency.

Reduction of Endothelial Permeability

Increased vascular permeability is a hallmark of inflammation and venous disease, leading to edema. Tribenoside helps to stabilize the endothelial barrier, reducing the leakage of fluid and macromolecules into the surrounding tissue.

Experimental Workflow: In Vitro Endothelial Permeability Assay

Caption: Workflow for assessing endothelial permeability.

Experimental Protocol: FITC-Dextran Transendothelial Permeability Assay

This assay measures the passage of a fluorescently labeled macromolecule (FITC-dextran) across an endothelial cell monolayer, providing a quantitative measure of permeability.

Objective: To quantify the effect of tribenoside on endothelial monolayer permeability.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cells

-

Transwell inserts (e.g., 0.4 µm pore size) for 24-well plates

-

Endothelial cell growth medium

-

FITC-dextran (e.g., 40 kDa)

-

Permeability-inducing agent (e.g., histamine, bradykinin, or TNF-α)

-

Test compound (tribenoside)

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding: Seed HUVECs onto the upper chamber of the Transwell inserts at a density that allows for the formation of a confluent monolayer within 2-3 days.

-

Monolayer Formation: Culture the cells until a tight monolayer is formed, which can be verified by measuring transendothelial electrical resistance (TEER) or by visual inspection.

-

Treatment: Pre-treat the endothelial monolayer with various concentrations of tribenoside or vehicle control for a specified duration (e.g., 1-24 hours).

-

Induction of Hyperpermeability: Add a permeability-inducing agent to the upper chamber to challenge the barrier integrity.

-

Permeability Measurement: Add FITC-dextran to the upper chamber and incubate for a defined period (e.g., 30-60 minutes).

-

Sample Collection: Collect samples from the lower chamber.

-

Fluorescence Measurement: Measure the fluorescence intensity of the samples using a microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission).

-

Data Analysis: Calculate the percentage change in permeability in tribenoside-treated wells compared to the control wells (treated with the permeability-inducing agent alone).

Improvement of Vascular Tone

The venotonic effect of tribenoside, or its ability to improve the tone of blood vessels, is another important aspect of its therapeutic action. This can be assessed ex vivo using isolated blood vessel preparations.

Experimental Protocol: Ex Vivo Assessment of Vascular Tone in Isolated Aortic Rings

This protocol describes a method to evaluate the effect of tribenoside on the contractility of isolated arterial segments.

Objective: To determine the effect of tribenoside on vasoconstriction induced by agonists like phenylephrine (B352888).

Materials:

-

Male Wistar rats (or other suitable animal model)

-

Krebs-Henseleit solution

-

Phenylephrine (vasoconstrictor)

-

Acetylcholine (B1216132) (vasodilator to check endothelial integrity)

-

Test compound (tribenoside)

-

Wire myograph system

-

Data acquisition system

Procedure:

-

Tissue Preparation: Euthanize the rat and carefully dissect the thoracic aorta. Clean the aorta of adhering fat and connective tissue and cut it into rings of 2-3 mm in length.

-

Mounting: Mount the aortic rings in the chambers of a wire myograph system filled with Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

-

Equilibration and Viability Check: Allow the rings to equilibrate under a resting tension (e.g., 1.5 g) for 60-90 minutes. Check the viability of the rings by inducing contraction with a high-potassium solution (e.g., 60 mM KCl).

-

Endothelium Integrity Check: Pre-contract the rings with phenylephrine (e.g., 1 µM) and then induce relaxation with acetylcholine (e.g., 10 µM). A relaxation of >70% indicates intact endothelium.

-

Treatment with Tribenoside: Incubate the aortic rings with different concentrations of tribenoside or vehicle for a defined period.

-

Cumulative Concentration-Response Curve: Generate a cumulative concentration-response curve for phenylephrine by adding increasing concentrations of the agonist to the organ bath.

-

Data Analysis: Compare the concentration-response curves for phenylephrine in the presence and absence of tribenoside. Analyze parameters such as the maximum contraction (Emax) and the concentration of agonist producing 50% of the maximal response (EC50).

Wound Healing and Basement Membrane Repair

Tribenoside has been shown to promote wound healing, a crucial aspect in the treatment of conditions like hemorrhoids where tissue integrity is compromised. This effect is partly mediated by its influence on the expression of key components of the basement membrane.

Stimulation of Laminin (B1169045) Expression

A pivotal study by Kikkawa et al. (2010) demonstrated that tribenoside upregulates the expression of laminin α5, a crucial component of the endothelial basement membrane, and promotes the focal deposition of laminin-332.[1][2][3][4][5] This action helps to repair the damaged basement membrane and restore vascular integrity.

Signaling Pathway: Tribenoside's Effect on Laminin Expression

Caption: this compound's role in basement membrane repair.

Quantitative Data: Effect of Tribenoside on Laminin α5 Expression

| Cell Line | Treatment | Fold Change in Laminin α5 mRNA | Reference |

| HaCaT | Tribenoside | 4-fold increase | Kikkawa et al., 2010[1][2][3] |

Experimental Protocol: Analysis of Laminin Expression in HaCaT Cells (Kikkawa et al., 2010)

Objective: To investigate the effect of tribenoside on the expression and deposition of laminins in human epidermal keratinocytes (HaCaT cells).[1]

Materials:

-

HaCaT cells

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum

-

Tribenoside

-

RNA extraction kit

-

Reverse transcriptase and reagents for cDNA synthesis

-

Primers specific for laminin chains (α3, α5, β1, β3, γ1, γ2) and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR system and reagents

-

Antibodies against laminin-332

-

Fluorescently labeled secondary antibodies

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Culture HaCaT cells in growth medium. Treat the cells with tribenoside (e.g., 10-30 µM) or vehicle control for a specified time (e.g., 1 hour).[1][3]

-

RNA Extraction and Reverse Transcription: Extract total RNA from the cells and synthesize cDNA using reverse transcriptase.[1]

-

Real-Time PCR: Perform real-time PCR using primers specific for the laminin chains and the housekeeping gene to quantify the relative mRNA expression levels. The expression of laminin α5 in tribenoside-treated cells was found to be four times higher than that of control cells.[1]

-

Immunocytochemistry:

-

Culture HaCaT cells on coverslips and treat with tribenoside.

-

Fix the cells (e.g., with methanol).

-

Incubate with a primary antibody against laminin-332.

-

Incubate with a fluorescently labeled secondary antibody.

-

Mount the coverslips and visualize the localization of laminin-332 using a fluorescence microscope. Tribenoside was observed to accelerate the focal deposition of laminin-332.[1]

-

Other Potential Mechanisms

Antioxidant Activity

Tribenoside is also reported to possess antioxidant properties, which can contribute to its protective effects on the vascular endothelium by scavenging reactive oxygen species (ROS).

Experimental Protocol: DPPH Radical Scavenging Assay

This is a common and straightforward method to evaluate the antioxidant capacity of a compound.

Objective: To determine the free radical scavenging activity of tribenoside.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

-

Test compound (tribenoside) at various concentrations

-

Ascorbic acid (positive control)

-

Methanol (blank)

-

Microplate reader

Procedure:

-

Reaction Setup: In a 96-well plate, add a solution of tribenoside at different concentrations.

-

DPPH Addition: Add the DPPH solution to each well.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm. The discoloration of the purple DPPH solution to yellow indicates radical scavenging.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity. The IC50 value, the concentration of tribenoside required to scavenge 50% of the DPPH radicals, can then be determined.

Modulation of Matrix Metalloproteinases (MMPs)

MMPs are enzymes that degrade components of the extracellular matrix. An imbalance in MMP activity can compromise vascular integrity. While not extensively studied for tribenoside in the context of vascular endothelium, modulation of MMPs, such as MMP-2 and MMP-9, could be a potential mechanism contributing to its vascular protective effects.

Experimental Protocol: Gelatin Zymography for MMP-2 and MMP-9 Activity

This technique allows for the detection of gelatinolytic activity of MMP-2 and MMP-9 in biological samples.

Objective: To assess the effect of tribenoside on the activity of MMP-2 and MMP-9 secreted by endothelial cells.

Materials:

-

Endothelial cells (e.g., HUVECs)

-

Cell culture medium

-

Test compound (tribenoside)

-

SDS-polyacrylamide gels containing gelatin

-

Zymogram renaturation and development buffers

-

Coomassie blue staining solution

-

Destaining solution

Procedure:

-

Sample Preparation: Culture endothelial cells and treat them with tribenoside. Collect the conditioned medium, which will contain secreted MMPs.

-

Electrophoresis: Load the conditioned medium onto a gelatin-containing SDS-polyacrylamide gel and perform electrophoresis under non-reducing conditions.

-

Renaturation and Development: Wash the gel with a renaturation buffer (containing a non-ionic detergent like Triton X-100) to remove SDS and allow the enzymes to renature. Incubate the gel in a development buffer containing calcium and zinc ions, which are necessary for MMP activity, at 37°C overnight.

-

Staining and Destaining: Stain the gel with Coomassie blue. The areas with gelatinolytic activity will appear as clear bands against a blue background, as the gelatin in those areas has been degraded.

-

Data Analysis: Quantify the intensity of the clear bands using densitometry to determine the relative activity of MMP-2 and MMP-9.

Conclusion

The mechanism of action of this compound (tribenoside) in the vascular endothelium is multifaceted, involving a combination of anti-inflammatory, venotonic, and wound-healing properties. Its ability to inhibit inflammatory mediators, reduce vascular permeability, improve vascular tone, and promote basement membrane repair through the upregulation of laminin expression provides a strong rationale for its therapeutic use in vascular disorders. Further research to obtain more detailed quantitative data on its inhibitory effects on various inflammatory mediators and its direct impact on endothelial cell signaling pathways will provide a more complete understanding of its pharmacological profile and may open avenues for the development of new therapeutic strategies for vascular diseases.

References

- 1. The influence of Tribenoside on expression and deposition of epidermal laminins in HaCaT cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. The Influence of Tribenoside on Expression and Deposition of Epidermal Laminins in HaCaT Cells [jstage.jst.go.jp]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

Tribenoside: A Comprehensive Technical Guide on its Molecular Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tribenoside (B1681376) is a synthetic glucofuranoside derivative with a history of use as a vasoprotective and anti-inflammatory agent.[1] This technical guide provides an in-depth overview of its molecular structure and key chemical properties, intended to support further research and development efforts. The information is presented with a focus on quantitative data, detailed experimental context, and visualization of related biological pathways and experimental workflows.

Molecular Structure

Tribenoside, chemically known as ethyl 3,5,6-tri-O-benzyl-D-glucofuranoside, is a well-defined molecule with the chemical formula C₂₉H₃₄O₆.[2] Its structure consists of a glucofuranose core with an ethyl group at the anomeric carbon and three benzyl (B1604629) groups protecting the hydroxyl groups at positions 3, 5, and 6. Tribenoside is a mixture of α and β anomers.[1]

Table 1: Molecular Identifiers and Descriptors

| Identifier/Descriptor | Value |

| IUPAC Name | (3R,4R,5R)-5-[(1R)-1,2-bis(phenylmethoxy)ethyl]-2-ethoxy-4-phenylmethoxyoxolan-3-ol[3] |

| Chemical Formula | C₂₉H₃₄O₆[2] |

| Molecular Weight | 478.58 g/mol [4] |

| CAS Number | 10310-32-4[4] |

| SMILES | CCOC1--INVALID-LINK----INVALID-LINK--OCC3=CC=CC=C3)OCC4=CC=CC=C4">C@@HO[3] |

Chemical Properties

Tribenoside's therapeutic efficacy and formulation are intrinsically linked to its physicochemical properties. It is described as a yellowish to pale yellow, clear, viscous liquid or neat oil.[2][5] There are conflicting reports describing it as a light yellow powder, which may depend on the specific anomeric composition or purity.[6]

Table 2: Physicochemical Properties of Tribenoside

| Property | Value |

| Physical State | Yellowish to pale yellow, clear, viscous liquid/neat oil at room temperature[2][5] |

| Melting Point | Not experimentally determined in the reviewed literature. |

| Boiling Point | 270-280 °C at 1.2 mmHg[2] |

| Solubility | Practically insoluble in water; very soluble in acetone, methanol, and methylene (B1212753) chloride[7] |

| pKa (Predicted) | 13.01 ± 0.70[2] |

| LogP (Predicted) | 3.9[3] |

| Optical Rotation | [α]D²⁶ +8° (in chloroform)[2] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized, yet detailed, methodologies for determining key physicochemical properties of a compound like tribenoside.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard approach for determining the equilibrium solubility of a compound.

Caption: Workflow for solubility determination using the shake-flask method.

Melting Point Determination (for Viscous Liquids/Oils)

Given that tribenoside is often a viscous liquid, standard melting point determination methods for crystalline solids are not applicable. Instead, techniques for determining the slip melting point or pour point would be more appropriate.

Caption: General workflow for slip melting point determination.

Signaling Pathways

Tribenoside exerts its anti-inflammatory effects, in part, by modulating key inflammatory signaling pathways. It has been shown to inhibit the release of inflammatory mediators and the activity of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). A plausible mechanism of action involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation.

Proposed Anti-Inflammatory Signaling Pathway of Tribenoside

The following diagram illustrates a proposed mechanism by which tribenoside may interfere with the TNF-α and IL-1β induced inflammatory response, leading to the downregulation of inflammatory gene expression.

Caption: Proposed anti-inflammatory mechanism of Tribenoside via NF-κB pathway inhibition.

Conclusion

This technical guide has summarized the core molecular and chemical characteristics of tribenoside. The provided data and diagrams offer a foundational understanding for professionals in drug development and research. Further experimental investigation is warranted to definitively determine certain physicochemical properties, such as the melting point, and to further elucidate the precise molecular targets and signaling cascades through which tribenoside exerts its therapeutic effects.

References

- 1. Tribenoside - Wikipedia [en.wikipedia.org]

- 2. Tribenoside | 10310-32-4 [chemicalbook.com]

- 3. Tribenoside | C29H34O6 | CID 196122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 10310-32-4 CAS MSDS (Tribenoside) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. medkoo.com [medkoo.com]

- 6. Tribenoside - Natural Micron Pharm Tech [nmpharmtech.com]

- 7. uspbpep.com [uspbpep.com]

A Technical Guide to Ethyl-3,5,6-tri-O-benzyl-D-glucofuranoside: A Synthetic Workhorse in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl-3,5,6-tri-O-benzyl-D-glucofuranoside is a synthetically modified derivative of D-glucose, a fundamental monosaccharide. While direct pharmacological activity of this specific compound is not extensively documented in publicly available literature, its significance in the pharmaceutical landscape lies in its role as a versatile intermediate and building block in the synthesis of complex, biologically active molecules.[][2] The strategic placement of benzyl (B1604629) ether protecting groups on the glucose core renders it a stable yet reactive component for medicinal chemists, enabling the construction of novel therapeutics, particularly in the realm of carbohydrate-based drugs and glycoconjugates.[2] This technical guide provides a comprehensive overview of the chemical profile of ethyl-3,5,6-tri-O-benzyl-D-glucofuranoside, its synthesis, and its critical applications in drug discovery and development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of ethyl-3,5,6-tri-O-benzyl-D-glucofuranoside is paramount for its effective utilization in synthetic chemistry. These properties dictate its solubility, reactivity, and handling procedures.

| Property | Value | Reference |

| CAS Number | 10310-32-4 | |

| Molecular Formula | C₂₉H₃₄O₆ | |

| Molecular Weight | 478.58 g/mol | |

| Appearance | Not explicitly stated, but related compounds are often white crystalline solids. | |

| Solubility | Insoluble in water; Soluble in acetone. | |

| Purity | Typically available at high purity (e.g., 99%). | |

| Storage | Store at 10°C - 25°C in a well-closed container. |

Synthesis and Manufacturing

The benzyl groups are crucial as they are stable under a wide range of reaction conditions but can be removed under specific, mild conditions (e.g., hydrogenolysis), allowing for regioselective manipulation of the glucose scaffold in later synthetic steps.

Below is a generalized workflow for the synthesis of such a protected glucofuranoside.

Caption: Generalized synthetic workflow for ethyl-3,5,6-tri-O-benzyl-D-glucofuranoside.

Applications in Drug Discovery and Development

The primary utility of ethyl-3,5,6-tri-O-benzyl-D-glucofuranoside is as a key intermediate in the synthesis of a wide array of bioactive molecules.[2] Carbohydrate moieties are integral to many biological processes, and their incorporation into drug candidates can significantly impact their pharmacokinetic and pharmacodynamic profiles.

1. Synthesis of Glycosidase Inhibitors and Anti-diabetic Agents:

Protected glucose derivatives are pivotal in the development of inhibitors for enzymes such as SGLT2 (sodium-glucose cotransporter 2) and α-glucosidase, which are validated targets for the treatment of type 2 diabetes. The general strategy involves using the protected glucose as a scaffold to introduce other chemical functionalities, leading to potent and selective inhibitors.

2. Development of Anticancer Agents:

Glycoconjugates, molecules where a carbohydrate is linked to another chemical entity, are being explored for targeted cancer therapy. The unique expression of certain carbohydrate receptors on cancer cells can be exploited for targeted drug delivery. Protected glucose derivatives serve as precursors to these complex glycoconjugates.

3. Elucidation of Biochemical Pathways:

Researchers utilize compounds like ethyl-3,5,6-tri-O-benzyl-D-glucofuranoside to study enzyme-carbohydrate interactions and to better understand carbohydrate metabolism.[2] This knowledge is crucial for identifying new therapeutic targets.

The following diagram illustrates the logical flow of its application in a drug discovery program.

Caption: Role of ethyl-3,5,6-tri-O-benzyl-D-glucofuranoside in a typical drug discovery pipeline.

Experimental Protocols

As there are no specific pharmacological studies reported for this compound, this section will focus on a general experimental protocol for a key synthetic step: deprotection of benzyl ethers , which is a common subsequent step in the utilization of this building block.

General Protocol for Hydrogenolysis of Benzyl Ethers:

-

Dissolution: Dissolve the benzylated carbohydrate (e.g., a downstream product of ethyl-3,5,6-tri-O-benzyl-D-glucofuranoside) in a suitable solvent such as methanol, ethanol, or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C), typically 10% by weight of the substrate.

-

Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Purification: Concentrate the filtrate under reduced pressure and purify the resulting deprotected carbohydrate by column chromatography or recrystallization.

Conclusion

Ethyl-3,5,6-tri-O-benzyl-D-glucofuranoside is a compound of significant interest not for its own direct biological effects, but for its enabling role in the synthesis of complex and potentially life-saving therapeutics. Its well-defined chemical structure and the stability of its protecting groups make it an invaluable tool for medicinal chemists. As the field of glycobiology and carbohydrate-based drug design continues to expand, the importance of versatile building blocks like this will undoubtedly grow, paving the way for the discovery of novel drugs for a wide range of diseases.

References

Glyvenol: A Technical Whitepaper on its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glyvenol (tribenoside) is a synthetic glucofuranoside derivative with a well-established profile as a vasoprotective and anti-inflammatory agent. Discovered in the 1950s, it has been a mainstay in the treatment of venous disorders, particularly hemorrhoids, for decades. This technical guide provides an in-depth overview of the discovery, chemical synthesis, and pharmacological properties of this compound. Detailed experimental protocols for its synthesis are provided, along with a summary of key quantitative data from preclinical and clinical studies. Furthermore, this paper elucidates the multi-faceted mechanism of action of this compound, including its role in modulating inflammatory signaling pathways and promoting wound healing, visualized through detailed diagrams.

Discovery and Development

This compound, chemically known as ethyl 3,5,6-tri-O-benzyl-D-glucofuranoside, was first discovered and synthesized in the 1950s. It was initially developed by Ciba-Geigy (now Novartis) and has since been used in clinical practice for the management of venous insufficiency and hemorrhoids.[1] this compound is a mixture of α and β anomers and is recognized for its mild anti-inflammatory, analgesic, and wound-healing properties.[2]

Chemical Synthesis

The synthesis of this compound can be achieved through several routes, typically involving the protection of hydroxyl groups of a glucose precursor, followed by etherification. Two common starting materials are monoacetone glucose and 3,5,6-tribenzyloxy-D-glucopyranose.

Experimental Protocols

Method 1: Synthesis from 3,5,6-tribenzyloxy-D-glucopyranose

This method involves the reaction of 3,5,6-tribenzyloxy-D-glucopyranose with ethanol (B145695) in the presence of an alkaline reagent and a dehydrating agent.

-

Reaction Step:

-

To a solution of absolute ethanol (350 ml) and dimethyl sulfoxide (B87167) (DMSO, 250 ml), add 3,5,6-tribenzyloxy-D-glucopyranose (45.08g, 0.1 mol), potassium hydroxide (B78521) (KOH, 14.03g, 0.25 mol), and triethyl orthoformate (37.05g, 0.25 mol) at room temperature.

-

The mixture is stirred and refluxed. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, the solution is cooled to room temperature.

-

Purified water (150 ml) is added, and the product is extracted with dichloromethane (B109758) (3 x 100 ml).

-

The combined organic phases are washed sequentially with dilute hydrochloric acid (2 x 110 ml), purified water (100 ml), saturated sodium bicarbonate solution (120 ml), and saturated saline solution (100 ml).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound as a yellowish, transparent oily substance.

-

Method 2: Synthesis from Monoacetone Glucose

This route involves the benzylation of monoacetone glucose, followed by hydrolysis and etherification.

-

Benzylation of Monoacetone Glucose:

-

Dissolve monoacetone glucose (25g) in dimethyl sulfoxide (150-300 ml) with stirring at 30°C for 1 hour.

-

While maintaining the temperature at 30°C, add benzyl (B1604629) chloride (30g) over 1 hour and continue stirring for another hour.

-

Cool the reaction mixture to 10°C and add another portion of benzyl chloride (15g) over 1 hour.

-

Continue stirring at 10°C for 1 hour, then warm to 20°C and react for 15 hours.

-

Finally, heat the mixture to 70°C and stir for 2 hours to complete the reaction.

-

-

Hydrolysis and Etherification:

-

The resulting crude tribenzyl monoacetone glucose is purified, typically by molecular distillation.

-

The purified intermediate is then hydrolyzed to remove the isopropylidene protecting group.

-

The deprotected sugar is then reacted with ethanol in the presence of an acid catalyst to yield this compound.

-

Data Presentation

Synthesis and Physicochemical Properties

| Parameter | Value | Reference |

| Chemical Name | ethyl 3,5,6-tri-O-benzyl-D-glucofuranoside | [3] |

| Molecular Formula | C₂₉H₃₄O₆ | [3] |

| CAS Number | 10310-32-4 | [4] |

| Appearance | Yellowish, transparent oily substance | |

| Synthesis Yield (Method 1) | 93.4% | |

| Purity (Method 1) | 99.57% |

Preclinical Pharmacology

| Assay | Model | Result | Reference |

| Wound Healing | Human Dermal Fibroblast Migration Assay | 50% wound area closure with 10 µM tribenoside (B1681376) after 24 hours (Control: 19%) | [5] |

| Basement Membrane Repair | HaCaT (Human Keratinocyte) Cell Culture | 4-fold increase in laminin (B1169045) α5 expression | [6] |

Clinical Efficacy (in combination with Lidocaine)

| Study Parameter | Patient Population | Result | Reference |

| Subjective Symptom Score (Hemorrhoids) | Women with hemorrhoids during pregnancy/delivery | Reduction from a mean baseline of 4.62 to 0.24 after treatment (p<0.01) | |

| Objective Symptom Score (Hemorrhoids) | Women with hemorrhoids during pregnancy/delivery | Reduction from a mean baseline of 2.86 to 0.91 after treatment (p<0.01) |

Mechanism of Action

This compound exerts its therapeutic effects through a multi-faceted mechanism of action, primarily centered on its anti-inflammatory, vasoprotective, and wound-healing properties.

Anti-inflammatory Effects

This compound has been shown to modulate the inflammatory cascade by inhibiting the release and activity of pro-inflammatory mediators.[7] This includes the downregulation of key cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[2] It also stabilizes mast cells, preventing the release of histamine (B1213489) and other inflammatory mediators.[2]

Vasoprotective and Wound Healing Effects

A key aspect of this compound's efficacy, particularly in venous disorders, is its ability to repair and stabilize the basement membrane of blood vessels.[2] In vitro studies have demonstrated that this compound stimulates the production of laminin α5 and promotes the deposition of laminin-332 in epidermal cells.[2] These laminins are crucial components of the basement membrane, and their enhanced expression and proper localization contribute to the restoration of vascular integrity and accelerated wound healing.[6]

Conclusion

This compound (tribenoside) remains a relevant and effective therapeutic agent for venous disorders due to its well-defined synthetic pathways and multi-faceted mechanism of action. Its ability to concurrently reduce inflammation, stabilize vascular structures, and promote tissue repair provides a comprehensive approach to managing conditions like hemorrhoids. The detailed synthetic protocols and pharmacological data presented in this whitepaper offer valuable insights for researchers and drug development professionals interested in this class of compounds. Further research could focus on elucidating the precise molecular targets of this compound within the inflammatory and wound healing pathways to potentially identify new therapeutic applications.

References

- 1. Inhibition of TNF-α, IL-1α, and IL-1β by Pretreatment of Human Monocyte-Derived Macrophages with Menaquinone-7 and Cell Activation with TLR Agonists In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. europeanreview.org [europeanreview.org]

- 4. What is Tribenoside used for? [synapse.patsnap.com]

- 5. europeanreview.org [europeanreview.org]

- 6. scispace.com [scispace.com]

- 7. What is the mechanism of Tribenoside? [synapse.patsnap.com]

In Vitro Antioxidant Properties of Tribenoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The antioxidant effects of Tribenoside are thought to contribute to its therapeutic efficacy by protecting against the damaging effects of reactive oxygen species (ROS).[1] ROS are implicated in the pathophysiology of various inflammatory and vascular conditions. By neutralizing these reactive species, Tribenoside may help to mitigate cellular damage, reduce inflammation, and promote tissue healing.[1][2]

Mechanisms of Antioxidant Action

Antioxidants can neutralize free radicals through several mechanisms. For a compound like Tribenoside, the potential antioxidant activities would likely be investigated through its ability to:

-

Scavenge Free Radicals: Directly donate an electron or hydrogen atom to unstable radicals, thereby neutralizing them.

-

Chelate Metal Ions: Bind to transition metal ions like iron and copper, which can catalyze the formation of ROS.

The following sections detail the standard in vitro assays used to quantify these antioxidant capacities.

Key In Vitro Antioxidant Assays

To quantitatively assess the antioxidant potential of a compound like Tribenoside, a battery of in vitro tests is typically employed. Each assay has a distinct mechanism for evaluating antioxidant activity. The most common assays include the DPPH radical scavenging assay, the ABTS radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of a compound. It is based on the reduction of the stable DPPH radical, which is a deep violet color, to the non-radical form, DPPH-H, which is a pale yellow. The degree of discoloration is proportional to the scavenging potential of the antioxidant.

-

Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol (B129727) or ethanol (B145695). The solution should be freshly prepared and kept in the dark to prevent degradation.

-

Preparation of Test Compound: Tribenoside would be dissolved in a suitable solvent to prepare a stock solution, from which a series of dilutions are made to determine the concentration-dependent activity.

-

Assay Procedure:

-

In a microplate well or a cuvette, add a specific volume of the Tribenoside solution at different concentrations.

-

Add a fixed volume of the DPPH solution to initiate the reaction.

-

A control is prepared with the solvent in place of the test compound.

-

The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

The absorbance of the solution is measured at a wavelength of approximately 517 nm using a spectrophotometer.

-

-

Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless neutral form, and the decolorization is measured spectrophotometrically.

-

Preparation of ABTS Radical Cation (ABTS•+):

-

Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

-

Preparation of ABTS•+ Working Solution: The ABTS•+ stock solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Preparation of Test Compound: Prepare a stock solution and serial dilutions of Tribenoside.

-

Assay Procedure:

-

Add a small volume of the Tribenoside solution at various concentrations to a microplate well or cuvette.

-

Add a larger, fixed volume of the ABTS•+ working solution.

-

Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

-

Data Analysis: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox, a water-soluble vitamin E analog.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm. This assay is based on an electron transfer mechanism.

-

Preparation of FRAP Reagent:

-

Prepare acetate (B1210297) buffer (300 mM, pH 3.6).

-

Prepare a solution of TPTZ (10 mM) in 40 mM HCl.

-

Prepare a solution of FeCl₃·6H₂O (20 mM) in water.

-

The FRAP working reagent is prepared fresh by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio and warming it to 37°C before use.

-

-

Preparation of Test Compound: Prepare a stock solution and serial dilutions of Tribenoside.

-

Assay Procedure:

-

Add a small volume of the Tribenoside solution to a microplate well or cuvette.

-

Add a larger, fixed volume of the pre-warmed FRAP reagent.

-

Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).

-

Measure the absorbance at 593 nm.

-

-

Data Analysis: A standard curve is prepared using a known concentration of FeSO₄·7H₂O. The antioxidant capacity of the sample is expressed as ferric reducing equivalents (e.g., in µM Fe(II) per mg of the compound).

Hypothetical Signaling Pathway of Antioxidant Action

While the precise molecular targets of Tribenoside's antioxidant activity are not fully elucidated, a general mechanism can be proposed. Antioxidants can influence cellular signaling pathways that are sensitive to the redox state of the cell. For instance, by reducing the burden of reactive oxygen species, an antioxidant can prevent the activation of pro-inflammatory transcription factors like NF-κB, which are often triggered by oxidative stress.

Data Presentation

As previously stated, specific quantitative data for Tribenoside in these assays is lacking in the current literature. Should such data become available, it would be presented in a clear, tabular format for easy comparison. Below are example tables that would be populated with experimental results.

Table 1: DPPH Radical Scavenging Activity of Tribenoside

| Concentration (µg/mL) | % Inhibition | IC50 (µg/mL) |

|---|---|---|

| Data not available | Data not available | Data not available |

| Positive Control (e.g., Ascorbic Acid) | Value ± SD | Value ± SD |

Table 2: ABTS Radical Cation Scavenging Activity of Tribenoside

| Concentration (µg/mL) | % Inhibition | TEAC (Trolox Equivalent) |

|---|---|---|

| Data not available | Data not available | Data not available |

| Positive Control (e.g., Trolox) | Value ± SD | 1.0 |

Table 3: Ferric Reducing Antioxidant Power (FRAP) of Tribenoside

| Concentration (µg/mL) | FRAP Value (µM Fe(II)/mg) |

|---|---|

| Data not available | Data not available |

| Positive Control (e.g., Ascorbic Acid) | Value ± SD |

Conclusion

Tribenoside is reported to possess antioxidant properties that likely contribute to its overall therapeutic profile. This technical guide provides the standardized experimental frameworks necessary to quantitatively evaluate these properties through established in vitro assays. The detailed protocols for DPPH, ABTS, and FRAP assays, along with the conceptual signaling pathway, offer a solid foundation for researchers to investigate and characterize the antioxidant capacity of Tribenoside. The generation of quantitative data from such studies will be crucial for a more complete understanding of its mechanism of action and for exploring its full therapeutic potential.

References

Tribenoside's Role in Stimulating Laminin α5 Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tribenoside (B1681376), a synthetic glucofuranoside derivative, has been clinically utilized for its vasoprotective and anti-inflammatory properties, particularly in the treatment of hemorrhoidal disease. Emerging research has highlighted a novel aspect of its mechanism of action: the stimulation of laminin (B1169045) α5 production. Laminin α5, a crucial component of the basement membrane, plays a pivotal role in tissue regeneration and wound healing. This technical guide provides an in-depth analysis of the current understanding of tribenoside's effect on laminin α5 expression, detailing the experimental evidence, methodologies, and a proposed signaling pathway. The information presented herein is intended to support further research and drug development efforts centered on tribenoside and its therapeutic applications in tissue repair.

Introduction

Laminins are a family of heterotrimeric glycoproteins that are major components of the basement membrane, a specialized extracellular matrix that provides structural support to tissues and regulates cellular behavior. The laminin α5 chain is a key subunit of laminin-511 (α5β1γ1) and laminin-521 (α5β2γ1), which are integral to the integrity and function of various tissues, including the epidermis.[1] The upregulation of laminin α5 is associated with enhanced cell adhesion, migration, and the overall process of wound healing.[1]

Tribenoside has demonstrated efficacy in promoting wound healing, a clinical observation that has prompted investigation into its molecular mechanisms.[2] A key finding in this area is the discovery that tribenoside selectively upregulates the expression of the laminin α5 gene (LAMA5) in human keratinocytes.[1][3] This guide synthesizes the available quantitative data and experimental protocols related to this effect and proposes a hypothetical signaling pathway to stimulate further investigation.

Quantitative Data on Tribenoside-Mediated Laminin α5 Upregulation

The primary evidence for tribenoside's effect on laminin α5 production comes from in vitro studies on the human keratinocyte cell line, HaCaT. The key quantitative findings from Kikkawa et al. (2010) are summarized in the table below.[1]

| Treatment Group | Laminin α5 mRNA Expression (Fold Change vs. Control) | Statistical Significance |

| Control (Vehicle) | 1.0 | - |

| Tribenoside (10 µM) | Significantly upregulated | p < 0.05 |

| Tribenoside (30 µM) | 4.0 | p < 0.01 |

Table 1: Effect of Tribenoside on Laminin α5 mRNA Expression in HaCaT Cells.[1]

Experimental Protocols

The following protocols are based on the methodologies described by Kikkawa et al. (2010) for the investigation of tribenoside's effect on laminin α5 expression in HaCaT cells.[1]

Cell Culture and Tribenoside Treatment

-

Cell Line: HaCaT (human keratinocyte cell line).

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Tribenoside Preparation: A 100 mM stock solution of tribenoside is prepared in dimethyl sulfoxide (B87167) (DMSO).

-

Treatment Protocol: HaCaT cells are seeded and grown to a suitable confluency. The culture medium is then replaced with fresh medium containing the desired concentration of tribenoside (e.g., 10 µM or 30 µM) or vehicle (DMSO) as a control. The cells are incubated for a specified period (e.g., 1 hour).

RNA Extraction and Reverse Transcription-Polymerase Chain Reaction (RT-PCR)

-

RNA Isolation: Total RNA is extracted from the treated and control HaCaT cells using a suitable RNA isolation kit.

-

First-Strand cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and random hexamer primers.

-

PCR Amplification: The cDNA is then used as a template for PCR amplification using primers specific for the human laminin α5 chain (LAMA5) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Laminin α5 Forward Primer: 5'-GCTGAGGAAGCCAAGAAAGG-3'

-

Laminin α5 Reverse Primer: 5'-GGCAGGTTGAAGTCAGAGCA-3'

-

-

Thermal Cycling Conditions:

-

Initial denaturation: 95°C for 2 minutes.

-

30 cycles of:

-

Denaturation: 94°C for 15 seconds.

-

Annealing: 53-61°C for 30 seconds (temperature optimized for specific primer pair).

-

Extension: 72°C for 1 minute.

-

-

Final extension: 72°C for 5 minutes.

-

-

Analysis: PCR products are analyzed by agarose (B213101) gel electrophoresis.

Real-Time Quantitative PCR (qPCR)

-

cDNA Synthesis: Performed as described for RT-PCR.

-

qPCR Reaction: The qPCR is performed using a suitable qPCR master mix, the synthesized cDNA, and the specific primers for LAMA5 and a housekeeping gene.

-

Data Analysis: The relative expression of LAMA5 mRNA is calculated using the comparative Ct (ΔΔCt) method, with the housekeeping gene used for normalization.

Proposed Signaling Pathway

The precise signaling pathway through which tribenoside stimulates laminin α5 production has not yet been fully elucidated. However, based on the known anti-inflammatory properties of tribenoside and the established regulatory mechanisms of laminin α5 expression, a hypothetical pathway can be proposed. Tribenoside is known to inhibit inflammatory mediators, and a key signaling pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.[4][5] Interestingly, the promoter of the LAMA5 gene contains NF-κB binding sites, and its expression can be modulated by NF-κB activity.[4] While some studies suggest NF-κB can repress LAMA5 transcription, others indicate that NF-κB activators like TNF-α can induce its expression, suggesting a context-dependent regulatory role.[4]

Given tribenoside's anti-inflammatory nature, it is plausible that it modulates the NF-κB pathway, which in turn influences the transcriptional activity of the LAMA5 gene. This could occur through direct inhibition of IκB kinase (IKK) or by interfering with other upstream activators of NF-κB. The resulting alteration in the balance of NF-κB subunit activity could lead to an increase in LAMA5 transcription.

Conclusion and Future Directions

The available evidence strongly indicates that tribenoside is a potent stimulator of laminin α5 expression in keratinocytes. This finding provides a molecular basis for its observed wound-healing properties. The detailed experimental protocols provided in this guide offer a foundation for researchers to replicate and expand upon these findings.

Future research should focus on elucidating the definitive signaling pathway responsible for this effect. Investigating the direct interaction of tribenoside with components of the NF-κB pathway and other potential signaling cascades, such as those involving protein kinase A (PKA) or β1 integrin, will be crucial. Furthermore, in vivo studies are needed to confirm the upregulation of laminin α5 by tribenoside in a physiological wound-healing context. A comprehensive understanding of this mechanism will not only enhance our knowledge of tribenoside's pharmacological actions but also pave the way for the development of novel therapeutic strategies for a variety of conditions characterized by impaired tissue regeneration.

References

- 1. The influence of Tribenoside on expression and deposition of epidermal laminins in HaCaT cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. α1- and α5-containing laminins regulate the development of bile ducts via β1 integrin signals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Influence of Tribenoside on Expression and Deposition of Epidermal Laminins in HaCaT Cells [jstage.jst.go.jp]

- 4. Superoxide Dismutase-3 Downregulates Laminin α5 Expression in Tumor Endothelial Cells via the Inhibition of Nuclear Factor Kappa B Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

Preclinical Safety and Toxicology of Glyvenol (Tribenoside): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glyvenol, with the active ingredient tribenoside (B1681376), is a drug utilized in the treatment of hemorrhoids and venous disorders. Its therapeutic effects are attributed to its anti-inflammatory, venotonic, and wound-healing properties. This technical guide provides a comprehensive overview of the available preclinical safety and toxicology data for tribenoside. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the non-clinical safety profile of this compound. Data has been compiled from publicly accessible safety data sheets, and scientific publications. It is important to note that detailed proprietary preclinical study reports are not always publicly available; therefore, this guide summarizes the accessible information and, where necessary, describes standardized experimental protocols based on international guidelines.

Acute Toxicity

Acute toxicity studies are designed to evaluate the adverse effects that may occur shortly after the administration of a single dose of a substance. The median lethal dose (LD50) is a common endpoint for such studies, representing the statistically estimated dose that would be lethal to 50% of a test population.

Quantitative Data

The following table summarizes the available LD50 values for tribenoside following oral administration in rodent species.

| Species | Route of Administration | LD50 Value | Reference |

| Rat | Oral | >20,000 mg/kg | [1] |

| Mouse | Oral | >30,000 mg/kg | [1] |

Interpretation: The high LD50 values in both rats and mice indicate a low order of acute toxicity for tribenoside when administered orally.

Experimental Protocol (General Methodology)

While specific study protocols for tribenoside are not publicly available, acute oral toxicity studies are typically conducted in accordance with established international guidelines, such as the OECD Test Guideline 401 (or its modern alternatives like OECD 420, 423, or 425). A generalized protocol is described below.

-

Test Species: Typically, young adult, healthy, non-pregnant female rats (e.g., Sprague-Dawley or Wistar strain) are used. The use of a single sex is now common practice to reduce animal usage.

-

Housing and Acclimatization: Animals are housed in controlled environmental conditions (temperature, humidity, light-dark cycle) and allowed to acclimatize for at least 5 days before dosing.

-

Dose Administration: The test substance is administered as a single oral dose via gavage. The volume administered is typically kept constant across dose levels.

-

Dose Levels and Groups: Multiple dose groups with a specified number of animals per group (e.g., 5) are used to establish a dose-response relationship. A control group receives the vehicle only.

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes. Observations are conducted frequently on the day of dosing and at least daily thereafter for a period of 14 days.

-

Necropsy: All animals (including those that die during the study and those euthanized at the end) undergo a gross necropsy to identify any pathological changes in organs and tissues.

Experimental Workflow Diagram

References

Tribenoside: A Technical Deep-Dive into its Anti-Inflammatory Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tribenoside is a synthetic glucofuranoside derivative with a long-standing clinical history in the treatment of venous disorders and hemorrhoids, underpinned by its multifaceted pharmacological profile. This technical guide provides an in-depth exploration of the molecular and cellular pathways modulated by Tribenoside, focusing on its core anti-inflammatory, membrane-stabilizing, and wound-healing properties. While extensive research has established its efficacy in antagonizing key inflammatory mediators and promoting tissue repair, publicly available quantitative data on its interaction with specific intracellular signaling cascades remain limited. This document consolidates the existing evidence, presenting known quantitative effects, detailed experimental protocols for assessing its activity, and diagrams of its established mechanisms of action to support further research and development.

Core Mechanisms of Action

Tribenoside exerts its therapeutic effects through a combination of pharmacological activities rather than a single mode of action. Its primary benefits derive from its ability to reduce local inflammation, stabilize cellular and vascular membranes, and promote tissue repair. The core mechanisms can be summarized as:

-

Antagonism of Inflammatory Mediators: Tribenoside has been shown to counteract the effects of several potent endogenous amines and peptides that mediate inflammation, pain, and increased vascular permeability. These include histamine (B1213489), bradykinin, and serotonin.[1][2] By inhibiting the actions of these substances, Tribenoside helps to reduce swelling (edema), pain, and vasodilation at the site of inflammation.

-

Mast Cell Stabilization: A key aspect of its anti-allergic and anti-inflammatory activity is its ability to stabilize mast cell membranes.[3] This prevents the degranulation of mast cells and the subsequent release of histamine and other pro-inflammatory mediators.[4]

-

Vascular Protection: The compound reduces capillary permeability and improves microcirculation.[1][3] This "venotropic" effect helps to prevent fluid leakage into surrounding tissues, reducing edema and improving vascular tone.

-

Wound Healing and Tissue Repair: Tribenoside actively promotes the wound healing process. It has been demonstrated to stimulate the migration of fibroblasts, essential cells for tissue regeneration, and to increase the expression of laminin-α5, a critical protein for reconstructing the basement membrane during tissue repair.[5][6]

The following diagram illustrates the logical relationship between Tribenoside's primary pharmacological properties and its therapeutic outcomes.

References

A Comparative Analysis of the Pharmacokinetics and Bioavailability of Oral versus Topical Tribenoside

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Tribenoside (B1681376), a synthetic compound with vasoprotective and anti-inflammatory properties, is utilized in the treatment of venous disorders, notably hemorrhoids. It is available in both oral and topical formulations, including creams and suppositories. This technical guide provides a comprehensive overview and comparison of the pharmacokinetics and bioavailability of these different routes of administration. While extensive data is available for topical formulations, a significant scarcity of quantitative pharmacokinetic parameters for oral administration of the parent compound persists in publicly accessible literature. This guide summarizes the existing data, details relevant experimental methodologies, and visualizes key processes to aid researchers and professionals in the field of drug development.

Introduction

Tribenoside exerts its therapeutic effects through a multi-faceted mechanism of action. It is known to reduce capillary permeability and increase vascular tonicity.[1][2] Furthermore, it possesses anti-inflammatory, mild analgesic, and wound-healing properties.[3][4] The anti-inflammatory effects are attributed to the inhibition of pro-inflammatory mediators such as histamine, bradykinin, and serotonin.[5][6] Understanding the pharmacokinetic profiles of different formulations is crucial for optimizing therapeutic efficacy and ensuring patient safety. This guide focuses on a comparative analysis of oral and topical (rectal cream and suppository) administration of Tribenoside.

Pharmacokinetic Profiles: A Comparative Summary

The systemic exposure to Tribenoside varies significantly depending on the route of administration. Topical formulations are designed for local action with limited systemic absorption, whereas oral administration is intended for systemic effects.

Table 1: Summary of Pharmacokinetic Parameters for Topical Tribenoside

| Parameter | Rectal Cream | Rectal Suppository |

| Dosage | 5% Tribenoside | 400 mg Tribenoside |

| Systemic Bioavailability | 2-20% (percutaneous absorption)[1] | 30% (relative to oral administration)[1][2] |

| Tmax (Time to Peak Plasma Concentration) | Not Specified | 2 hours[1][2] |

| Cmax (Peak Plasma Concentration) | Not Specified | 1 µg/mL (Tribenoside and its metabolites)[1][2] |

| Metabolism | Extensively metabolized[1][2] | Extensively metabolized[1][2] |

| Excretion | Not Specified | 20-27% of the dose excreted in urine as metabolites[1][2] |

Oral Tribenoside: A Noteworthy Lack of Quantitative Data

Despite the reference to oral administration in the bioavailability data for suppositories, there is a conspicuous absence of specific quantitative pharmacokinetic parameters (Cmax, Tmax, AUC) for oral Tribenoside in the available scientific literature. An early study in three healthy volunteers who received daily oral doses of Tribenoside reported that the plasma concentrations of the parent compound were "very low" and did not accumulate with repeated dosing. This suggests a very low oral bioavailability of the parent drug. The same study indicated that approximately 20% of the orally administered dose is metabolized to benzoic acid, which is then excreted in the urine as hippuric acid. This extensive first-pass metabolism is likely a primary contributor to the low systemic levels of unchanged Tribenoside.

Experimental Protocols

Detailed experimental protocols from the cited studies are not available. However, a standard approach to a pharmacokinetic study comparing oral and topical Tribenoside would involve the following methodologies.

Study Design

A randomized, crossover study design would be optimal to compare the pharmacokinetic profiles of oral and topical formulations in healthy human volunteers.

Dosing and Sample Collection

-

Oral Administration: Subjects would receive a single oral dose of Tribenoside (e.g., capsule or tablet) with a standardized volume of water after an overnight fast.

-

Topical Administration: A single dose of Tribenoside cream or a suppository would be administered rectally.

-

Blood Sampling: Serial blood samples would be collected at predefined time points (e.g., pre-dose, and at various intervals post-dose) to capture the absorption, distribution, and elimination phases.

-

Urine Collection: Urine would be collected over a specified period (e.g., 24 or 48 hours) to determine the extent of renal excretion of the parent drug and its metabolites.

Analytical Methodology

Plasma and urine samples would be analyzed for the concentrations of Tribenoside and its major metabolites using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method. This technique offers the high sensitivity and specificity required for quantifying low concentrations of analytes in complex biological matrices.

Pharmacokinetic Analysis

Non-compartmental analysis would be used to determine the key pharmacokinetic parameters from the plasma concentration-time data, including:

-

Cmax (Maximum plasma concentration)

-

Tmax (Time to reach Cmax)

-

AUC (Area under the plasma concentration-time curve)

-

t½ (Elimination half-life)

-

CL/F (Apparent total body clearance)

-

Vd/F (Apparent volume of distribution)

Bioavailability (F) of the topical formulations would be calculated relative to the intravenous route if data were available, or relative to the oral route as has been previously reported.

Visualizing Key Processes

Diagram 1: Comparative Bioavailability of Tribenoside Formulations

Caption: A diagram illustrating the differing bioavailability of oral and topical Tribenoside.

Diagram 2: Experimental Workflow for a Comparative Pharmacokinetic Study

Caption: A typical experimental workflow for a clinical pharmacokinetic study.

Discussion and Conclusion

The available data clearly indicate that topical administration of Tribenoside, either as a cream or suppository, results in limited systemic absorption, which is desirable for a locally acting treatment for hemorrhoids. The systemic bioavailability of the suppository formulation is reported to be 30% relative to an oral dose, while the percutaneous absorption from the cream is between 2% and 20%.[1][2]

For drug development professionals, this disparity in bioavailability between oral and topical formulations has significant implications. The low oral bioavailability of the parent compound may necessitate the development of prodrugs or novel delivery systems to enhance systemic exposure if oral therapy is desired for systemic conditions. Conversely, the current topical formulations appear well-suited for their intended local action, with a favorable safety profile due to limited systemic absorption.

Further research is warranted to fully characterize the pharmacokinetics of oral Tribenoside and its metabolites using modern, sensitive analytical techniques. Such studies would provide a more complete understanding of its absorption, distribution, metabolism, and excretion, and would be invaluable for any future development of oral Tribenoside formulations.

References

- 1. What is Tribenoside used for? [synapse.patsnap.com]

- 2. Tribenoside–lidocaine combination in wound healing of hemorrhoids: a review of literature - MedCrave online [medcraveonline.com]

- 3. Tribenoside | C29H34O6 | CID 196122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Tribenoside - Wikipedia [en.wikipedia.org]

- 5. europeanreview.org [europeanreview.org]

- 6. Hemorrhoid management in women: the role of tribenoside + lidocaine - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Cellular Uptake and Metabolism of Glyvenol in Dermal Fibroblasts

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glyvenol, with its active ingredient tribenoside (B1681376), is a vasoprotective agent recognized for its anti-inflammatory and wound-healing properties.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of the cellular uptake and metabolism of this compound in human dermal fibroblasts (HDFs). While direct quantitative data on the intracellular kinetics of tribenoside in fibroblasts is limited in publicly available literature, this document synthesizes existing research on its cellular effects to propose mechanisms of action and experimental frameworks. This guide details the effects of tribenoside on fibroblast migration, its antioxidant properties, and its role in extracellular matrix production.[1][2][4] Furthermore, it outlines detailed experimental protocols for key assays and presents diagrams of the known and proposed signaling pathways and experimental workflows to facilitate further research in this area.

Cellular Effects of Tribenoside in Dermal Fibroblasts

Tribenoside has demonstrated significant effects on the behavior of human dermal fibroblasts in vitro, primarily related to wound healing processes.

Effects on Fibroblast Migration and Proliferation

Studies have shown that tribenoside promotes the migration of dermal fibroblasts in a concentration-dependent manner.[1][4] This enhanced migration is a critical step in the proliferative phase of wound healing, where fibroblasts move into the wound bed to deposit new extracellular matrix.

Conversely, tribenoside does not appear to significantly impact fibroblast proliferation at concentrations up to 10 µM.[4] At concentrations higher than 10 µM, tribenoside has been observed to be toxic to HDFs.[4]

Table 1: Effect of Tribenoside on Human Dermal Fibroblast (HDF) Viability and Migration

| Tribenoside Concentration | HDF Viability (% of Control) | HDF Migration Effect | Source(s) |

| Up to 10 µM | No significant change | Concentration-dependent increase | [4] |

| > 10 µM | Toxic | Not applicable | [4] |

Antioxidant Properties

Tribenoside exhibits antioxidant activity by reducing the levels of intracellular reactive oxygen species (ROS) in dermal fibroblasts.[4] This effect is also dose-dependent and contributes to its protective role in wound healing by mitigating oxidative stress, which can impair the healing process.

Table 2: Antioxidant Effect of Tribenoside on Human Dermal Fibroblasts (HDFs)

| Tribenoside Concentration | Intracellular ROS Levels | Source(s) |

| Dose-dependent | Reduction | [4] |

Role in Extracellular Matrix Production

A key mechanism of tribenoside's wound-healing properties is its ability to stimulate the production of laminin (B1169045) α5 and the deposition of laminin-332.[2][5] These proteins are essential components of the basement membrane, a specialized extracellular matrix that separates the epidermis from the dermis and is crucial for proper tissue structure and repair.

Cellular Uptake and Metabolism

Cellular Uptake

Intracellular Metabolism

The metabolism of tribenoside within dermal fibroblasts has not been specifically elucidated. Systemically, in humans, tribenoside undergoes biotransformation to benzoic acid, which is subsequently conjugated with glycine (B1666218) to form hippuric acid and then excreted.[6] It is possible that dermal fibroblasts possess some metabolic capacity to initiate similar biotransformation processes, although likely to a lesser extent than the liver.

Signaling Pathways

The precise signaling pathways initiated by tribenoside in dermal fibroblasts are not fully mapped. However, based on its observed effects, a proposed pathway can be outlined. The stimulation of cell migration and extracellular matrix protein synthesis suggests the involvement of pathways that regulate these cellular functions.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effects of this compound on dermal fibroblasts.

Cell Culture

Human dermal fibroblasts (HDFs) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Fibroblast Migration Assay (Scratch Assay)

This assay is used to evaluate the effect of tribenoside on the migration of HDFs.

Reactive Oxygen Species (ROS) Detection

The intracellular ROS levels in HDFs treated with tribenoside can be measured using a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

Quantitative Analysis of Cellular Uptake (Proposed)

To quantify the cellular uptake of tribenoside, a method such as high-performance liquid chromatography-mass spectrometry (HPLC-MS) would be required.

References

- 1. researchgate.net [researchgate.net]

- 2. Anti-Inflammatory and Skin-Moisturizing Effects of a Flavonoid Glycoside Extracted from the Aquatic Plant Nymphoides indica in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural Modulators of Key Signaling Pathways in Skin Inflammageing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Study of the mechanism by gentiopicroside protects against skin fibroblast glycation damage via the RAGE pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Role of Glyvenol (Tribenoside) as a Vasoprotective Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glyvenol (tribenoside) is a synthetic glucofuranoside derivative with a well-established role as a vasoprotective agent. This technical guide provides an in-depth overview of its core mechanisms of action, supported by preclinical and clinical data. This compound exerts its therapeutic effects through a multi-faceted approach, including the reduction of capillary permeability, improvement of venous tone, and modulation of inflammatory processes. Key to its molecular action is the upregulation of laminin (B1169045) α5, a critical component of the vascular basement membrane, thereby enhancing endothelial barrier function and promoting vascular repair. Furthermore, this compound exhibits significant anti-inflammatory properties by inhibiting the release of key inflammatory mediators such as histamine (B1213489) and prostaglandins. This document details the experimental protocols used to elucidate these mechanisms and presents quantitative data from relevant studies. Signaling pathways potentially modulated by this compound, including those involved in inflammation and endothelial cell function, are also discussed and visualized. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of vasoprotective therapies.

Introduction

Chronic venous insufficiency (CVI) and related vascular disorders are characterized by impaired venous return, leading to symptoms such as pain, edema, and skin changes. The underlying pathophysiology involves venous hypertension, endothelial dysfunction, and an inflammatory cascade that perpetuates vascular damage. Vasoprotective agents aim to mitigate these pathological processes by improving vascular health and function.

This compound (tribenoside) has been utilized for decades in the management of venous disorders, including CVI and hemorrhoids.[1] Its therapeutic efficacy stems from a unique spectrum of pharmacological activities, encompassing venotropic, anti-inflammatory, and wound-healing properties.[2] This guide delves into the technical aspects of this compound's vasoprotective role, providing a detailed examination of its mechanisms of action, supporting experimental evidence, and methodologies for its evaluation.

Mechanisms of Action

This compound's vasoprotective effects are attributed to several interconnected mechanisms:

-

Reduction of Capillary Permeability and Edema: this compound has been shown to decrease capillary permeability, a key factor in the formation of edema associated with CVI.[1] By stabilizing the endothelial barrier, it limits the extravasation of fluid and proteins into the interstitial space.

-

Improvement of Venous Tone: The agent contributes to the improvement of vascular tone, which is often compromised in venous insufficiency.[3] Enhanced venous tone facilitates better blood flow and reduces venous stasis.

-